5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Overview
Description
5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a chemical compound with the molecular formula C11H18N2O2 It is known for its unique structure, which includes a pyridine ring substituted with a methylaminomethyl group and a tetrahydropyran-4-yloxy group
Preparation Methods
The synthesis of 5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction between appropriate precursors.
Introduction of the methylaminomethyl group: This step involves the reaction of the pyridine derivative with a methylamine source under controlled conditions.
Attachment of the tetrahydropyran-4-yloxy group: This is usually done through an etherification reaction, where the pyridine derivative is reacted with a tetrahydropyran-4-ol derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the tetrahydropyran moiety are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine can be compared with other similar compounds, such as:
2-(Tetrahydro-2H-pyran-4-yloxy)pyridine: Lacks the methylaminomethyl group, which may result in different chemical and biological properties.
5-[(Methylamino)methyl]pyridine: Lacks the tetrahydropyran-4-yloxy group, which can affect its reactivity and applications.
5-[(Amino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: Similar structure but with an amino group instead of a methylamino group, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-[6-(oxan-4-yloxy)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-13-8-10-2-3-12(14-9-10)16-11-4-6-15-7-5-11/h2-3,9,11,13H,4-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRQCHDTRDIGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640296 | |
Record name | N-Methyl-1-{6-[(oxan-4-yl)oxy]pyridin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-99-6 | |
Record name | N-Methyl-1-{6-[(oxan-4-yl)oxy]pyridin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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